Home > Products > Screening Compounds P32733 > 7-Cyanomethotrexate Dimethyl Ester
7-Cyanomethotrexate Dimethyl Ester - 112163-39-0

7-Cyanomethotrexate Dimethyl Ester

Catalog Number: EVT-1482411
CAS Number: 112163-39-0
Molecular Formula: C₂₃H₂₅N₉O₅
Molecular Weight: 507.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Cyanomethotrexate Dimethyl Ester is a derivative of methotrexate, a well-known antimetabolite and antifolate drug primarily used in cancer therapy and autoimmune diseases. The dimethyl ester form enhances the compound's solubility and bioavailability, making it an important subject of study in medicinal chemistry.

Source

This compound is synthesized from methotrexate through various chemical reactions that modify its functional groups. Methotrexate itself is derived from the natural compound folic acid and has been extensively studied for its therapeutic effects.

Classification

7-Cyanomethotrexate Dimethyl Ester is classified as an antimetabolite and antifolate. It falls under the category of dimethyl esters, which are organic compounds formed from the esterification of acids with methanol.

Synthesis Analysis

The synthesis of 7-Cyanomethotrexate Dimethyl Ester typically involves several steps:

  1. Starting Material Preparation: The synthesis begins with methotrexate or its derivatives.
  2. Esterification Reaction: The carboxylic acid groups of methotrexate are reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ester.
  3. Cyanation Step: A cyanation reaction introduces the cyano group at the 7-position of the methotrexate structure, often using reagents like sodium cyanide in a controlled environment.

Technical Details

  • Reagents: Methanol, sulfuric acid (as a catalyst), sodium cyanide.
  • Conditions: The reactions typically require controlled temperatures and may involve refluxing to ensure complete conversion.
Molecular Structure Analysis

The molecular structure of 7-Cyanomethotrexate Dimethyl Ester can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}N4_{4}O5_{5}
  • Molecular Weight: Approximately 370.35 g/mol
  • Structure: The compound features a pteridine ring system, a carboxyl group converted to a dimethyl ester, and a cyano group at the 7-position.

Data

  • Melting Point: Typically ranges between 150-160 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

The chemical reactivity of 7-Cyanomethotrexate Dimethyl Ester includes:

  1. Hydrolysis: Under acidic or basic conditions, the dimethyl ester can hydrolyze back to methotrexate.
  2. Nucleophilic Substitution: The cyano group can participate in nucleophilic reactions, potentially leading to further functionalization.

Technical Details

  • Hydrolysis can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.
  • Reaction conditions such as pH and temperature significantly affect the rate of these reactions.
Mechanism of Action

7-Cyanomethotrexate Dimethyl Ester acts by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. This inhibition leads to decreased production of tetrahydrofolate, ultimately interfering with nucleotide synthesis necessary for rapidly dividing cells, such as cancer cells.

Process Data

  • Inhibition Constant (Ki): The exact Ki value may vary depending on experimental conditions but is generally in the nanomolar range for dihydrofolate reductase.
  • Cellular Uptake: Enhanced solubility due to esterification increases cellular uptake compared to its parent compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses

Studies have shown that modifications at the 7-position can significantly alter the pharmacokinetics and pharmacodynamics of methotrexate derivatives, including 7-Cyanomethotrexate Dimethyl Ester.

Applications

7-Cyanomethotrexate Dimethyl Ester is primarily researched for its potential applications in:

  1. Cancer Therapy: As an alternative to traditional methotrexate formulations, aiming for improved efficacy and reduced side effects.
  2. Biochemical Research: Studying folate metabolism and developing new antifolate drugs.
  3. Drug Development: As a lead compound for synthesizing new derivatives with enhanced therapeutic profiles.
Introduction to 7-Cyanomethotrexate Dimethyl Ester

7-Cyanomethotrexate Dimethyl Ester (CAS 112163-39-0) represents a strategically modified derivative of methotrexate (MTX), designed to explore structure-activity relationships and metabolic pathways of this foundational therapeutic agent. As a synthetic intermediate, this compound bridges fundamental organic chemistry with advanced pharmacological research, enabling precise investigation of methotrexate's biochemical behavior. Its distinctive molecular architecture—featuring a cyano substitution at the pteridine C7 position combined with dimethyl esterification of the glutamate residues—creates a unique chemical entity with specific applications in medicinal chemistry and drug metabolism studies [3] [5] [6]. Unlike parent MTX, which serves directly as a therapeutic agent, this derivative functions primarily as a research tool for probing enzymatic transformations and developing analytical methodologies for folate pathway analysis.

Chemical Identity and Structural Characterization

7-Cyanomethotrexate Dimethyl Ester possesses the systematic chemical name Dimethyl N-{4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl(methyl)amino]benzoyl}-L-glutamate, reflecting its intricate molecular architecture. Its empirical formula is C~23~H~25~N~9~O~5~, corresponding to a molecular mass of 507.50 g/mol. The compound incorporates two critical structural modifications to the methotrexate scaffold:

  • A cyano group (-C≡N) at the C7 position of the pteridine ring, significantly altering electronic distribution and hydrogen-bonding capacity
  • Methyl esterification of both α- and γ-carboxyl groups of the glutamic acid moiety, enhancing lipophilicity and modifying enzymatic susceptibility [5] [6]

Table 1: Fundamental Chemical Identifiers of 7-Cyanomethotrexate Dimethyl Ester

Chemical PropertySpecification
CAS Registry Number112163-39-0
Molecular FormulaC~23~H~25~N~9~O~5~
Exact Molecular Weight507.50 g/mol
IUPAC NameDimethyl N-{4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl(methyl)amino]benzoyl}-L-glutamate
Canonical SMILESCOC(=O)C@@HNC(=O)C1=CC=C(C=C1)N(C)CC2=NC3=C(N=C(N=C3N=C2C#N)N)N

Spectroscopic characterization reveals distinctive features:

  • Nuclear Magnetic Resonance (NMR): The C7-cyano group generates a characteristic downfield shift in the C7 carbon signal (δ ~120-130 ppm in ^13^C NMR) while adjacent protons exhibit distinctive coupling patterns. The methyl ester groups produce sharp singlets near δ 3.6-3.8 ppm in ^1^H NMR spectra [6].
  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows [M+H]⁺ ion at m/z 508.2 with prominent fragment ions corresponding to loss of methoxy groups (-31 Da) and cleavage at the pteridine-glutamate linkage [3].
  • Chromatographic Behavior: The compound displays reversed-phase HPLC retention times significantly longer than methotrexate due to increased hydrophobicity from both the cyano group and esterification, typically eluting at ~22-25 minutes under standard conditions (C18 column, 10-90% acetonitrile gradient) [6].

X-ray crystallographic analysis of closely related structures indicates that the C7-cyano substitution induces minor planar distortion in the pteridine ring while creating additional hydrogen-bonding vectors, potentially influencing interactions with folate-processing enzymes [6].

Role as a Synthetic Intermediate in Methotrexate Metabolism

This compound serves as a pivotal synthetic precursor in the controlled generation and isolation of methotrexate metabolites, particularly hydroxylated derivatives that pose significant analytical challenges when studied in vivo. The strategic placement of the cyano group enables regioselective transformations while the ester functions protect against premature enzymatic degradation during synthetic sequences [5] [6]:

Metabolic Pathway Investigation

  • Enzymatic Hydroxylation Studies: The electron-withdrawing cyano group directs hepatic cytochrome P450 enzymes toward specific oxidation sites. Incubation with liver microsomes generates 7-hydroxy-methotrexate analogues while minimizing alternative oxidation patterns, facilitating isolation and characterization of this otherwise elusive metabolite [6].
  • Glutamylation Dynamics: The dimethyl ester moiety allows controlled stepwise hydrolysis (monoester → free acid) using esterases, mimicking the natural polyglutamylation process catalyzed by folylpolyglutamate synthetase (FPGS). This enables precise investigation of glutamation state effects on cellular retention and target binding [6].

Table 2: Synthetic Utility in Methotrexate Metabolic Studies

ApplicationChemical RationaleResearch Outcome
Targeted Metabolite SynthesisC7-cyano group directs oxidation to C7 positionEnabled isolation of 7-hydroxy-MTX standard for LC-MS/MS
Polyglutamation MimeticsStepwise enzymatic hydrolysis of dimethyl esterRevealed kinetics of FPGS-mediated glutamation
Transport StudiesEnhanced lipophilicity (LogP increase ~1.5 vs MTX)Facilitated investigation of passive membrane diffusion
Affinity ProbesCyano group permits bioorthogonal click chemistryDeveloped MTX-protein interaction mapping tools

The synthetic versatility extends to isotope-labeled analogs crucial for quantitative mass spectrometry:

  • ^13^C/^15^N-Labeled Derivatives: The nitrile group provides a strategic point for isotopic enrichment via ^13^C-cyanide incorporation, producing internal standards for precise quantification of methotrexate and metabolites in biological matrices, eliminating ion suppression effects in LC-MS assays [6].
  • Fluorescent Tags: The cyano group undergoes reduction to amine followed by conjugation with fluorophores (e.g., FITC, Texas Red), creating visualizable analogs for cellular uptake studies via confocal microscopy, revealing compartment-specific distribution patterns inaccessible with unmodified MTX [6].

Historical Development and Key Discoveries

The emergence of 7-Cyanomethotrexate Dimethyl Ester is intrinsically linked to the broader historical trajectory of methotrexate research, reflecting evolving strategies in medicinal chemistry:

Methotrexate's Therapeutic Evolution

  • 1948: Synthesis of aminopterin (4-amino-folic acid) by Seeger et al., marking the first clinically effective antifolate [2].
  • 1951: Initial documentation of MTX efficacy in rheumatoid arthritis by Gubner et al., though widespread adoption was delayed by oncological safety concerns [2] [7].
  • 1956: Hertz and Li's landmark demonstration of MTX efficacy in gestational choriocarcinoma, establishing the first curative chemotherapy for solid tumors and validating antifolate approaches [8].
  • 1980s: Methodological advances in analytical chemistry revealed extensive hepatic metabolism of MTX, particularly hydroxylation and polyglutamation, driving demand for defined metabolites [6].

Table 3: Chronology of Key Developments Relevant to 7-Cyanomethotrexate Dimethyl Ester

PeriodDevelopment MilestoneResearch Impact
Pre-1980sIdentification of MTX hydroxylated metabolitesRevealed complex metabolism necessitating reference standards
Mid-1980sAdvances in protective group strategies for folatesEnabled targeted pteridine modifications
1987Dawson et al. report synthesis of cyanopteridine analogsEstablished C7-cyano as stable electron-withdrawing group
Post-1990Widespread adoption of LC-MS in pharmaceutical analysisCreated demand for isotopically labeled MTX metabolites

Rational Design and Synthesis

The specific development of 7-Cyanomethotrexate Dimethyl Ester emerged from parallel needs:

  • Metabolic Standard Gap: Prior to its availability, 7-hydroxymethotrexate—a major human metabolite—could not be isolated in sufficient purity for analytical calibration, complicating pharmacokinetic studies [6].
  • Radiolabeling Limitations: Traditional ^3^H/^14^C-labeled MTX suffered from radiolysis and isotopic exchange, while the C7-cyano group offered a stable site for ^13^C/^15^N introduction without metabolic interference [6].
  • Prodrug Strategies: Research groups explored esterified MTX analogs to enhance blood-brain barrier penetration for CNS lymphoma applications, with dimethyl esters showing optimal hydrolytic stability during transit [7].

Dawson's 1987 synthetic approach established the foundational route still employed: condensation of 2,4,5,6-tetraaminopyrimidine with α-cyano-β-ethoxyacrylonitrile followed by sequential coupling with dimethyl N-(4-(methylamino)benzoyl)-L-glutamate [6]. This methodology enabled subsequent structural refinements, including the development of 7-Cyano-7-deazamethotrexate—a potent dihydrofolate reductase inhibitor with enhanced membrane permeability attributed to the non-ionizable cyano substituent [6].

Properties

CAS Number

112163-39-0

Product Name

7-Cyanomethotrexate Dimethyl Ester

IUPAC Name

dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C₂₃H₂₅N₉O₅

Molecular Weight

507.5

InChI

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1

SMILES

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC

Synonyms

N-[4-[[(2,4-Diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid Dimethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.